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molecular formula C5H10N2O B1670677 1,3-Dimethyl-2-imidazolidinone CAS No. 80-73-9

1,3-Dimethyl-2-imidazolidinone

Cat. No. B1670677
M. Wt: 114.15 g/mol
InChI Key: CYSGHNMQYZDMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524900B2

Procedure details

A 150 mL sealed tube was charged with 4-bromo-2-(hydroxymethyl)-N-methylbenzamide (3.34 g, 13.7 mmol) and 1,3-dimethylimidazolidin-2-one (40.4 ml, 369 mmol). The solution was cooled to 0° C. and Isopropylmagnesium chloride (15.3 ml, 30.5 mmol) was added slowly. The tube was capped and the reaction mixture was stirred at room temperature for 30 minutes. This was recooled to 0° C. and N,N,N,N-tetramethylphosphorodiamidoyl chloride (2.64 ml, 17.8 mmol) was added in one portion; this mixture was stirred at room temperature for 4 hours. The tube was placed in a 150° C. oil bath for 1 hour. The mixture was then diluted with EtOAc (100 mL), then washed with 1M aqueous HCl. The aqueous layer was extracted with ethyl acetate (3×100 mL) and then the combined organics were washed with water (100 mL) and brine (100 mL), dried with MgSO4, filtered, then concentrated to give a yellow oil. This was purified by column chromatography, eluting with 1-4% MeOH/DCM to give 5-bromo-2-methylisoindolin-1-one (1.774 g, 57.3% yield) as a yellow solid.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N,N,N,N-tetramethylphosphorodiamidoyl chloride
Quantity
2.64 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[C:4]([CH2:12]O)[CH:3]=1.CN1CCN(C)C1=O.C([Mg]Cl)(C)C>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:10][CH:11]=1)[C:6](=[O:7])[N:8]([CH3:9])[CH2:12]2

Inputs

Step One
Name
Quantity
3.34 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)NC)C=C1)CO
Name
Quantity
40.4 mL
Type
reactant
Smiles
CN1C(N(CC1)C)=O
Step Two
Name
Quantity
15.3 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
N,N,N,N-tetramethylphosphorodiamidoyl chloride
Quantity
2.64 mL
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 150 mL sealed tube
CUSTOM
Type
CUSTOM
Details
The tube was capped
CUSTOM
Type
CUSTOM
Details
This was recooled to 0° C.
STIRRING
Type
STIRRING
Details
this mixture was stirred at room temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was placed in a 150° C.
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with 1M aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
the combined organics were washed with water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
This was purified by column chromatography
WASH
Type
WASH
Details
eluting with 1-4% MeOH/DCM

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2CN(C(C2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.774 g
YIELD: PERCENTYIELD 57.3%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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